molecular formula C9H9NO B3047809 Benzeneacetonitrile, 4-(hydroxymethyl)- CAS No. 144825-18-3

Benzeneacetonitrile, 4-(hydroxymethyl)-

Cat. No. B3047809
CAS RN: 144825-18-3
M. Wt: 147.17 g/mol
InChI Key: VLWFTSRLCNJFAE-UHFFFAOYSA-N
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Description

“Benzeneacetonitrile, 4-(hydroxymethyl)-” is a chemical compound with the molecular formula C9H9NO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Benzeneacetonitrile, 4-(hydroxymethyl)-” consists of a benzene ring attached to an acetonitrile group (a carbon triple-bonded to a nitrogen) and a hydroxymethyl group (a carbon single-bonded to an OH group and two hydrogen atoms) .


Physical And Chemical Properties Analysis

“Benzeneacetonitrile, 4-(hydroxymethyl)-” has a molecular weight of 147.17 g/mol . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones : Cyclization of 2-hydroxyacetophenone hydrazones with triphosgene led to the formation of 4-methylene-1,3-benzoxazinones, which were converted to 4-alkoxy-4-methyl-1,3-benzoxazinones and 4-fluoromethyl-4-methoxy-1,3-benzoxazinones upon treatment with alcohols under refluxing conditions and F-TEDA-BF4 in acetonitrile and methanol, respectively (H. Alkhathlan, 2003).

Material Science and Catalysis

  • Hydroxylation of Benzene by Activated Carbon Catalyst : Commercial wood-based activated carbon treated by various methods was used as the catalyst for the hydroxylation of benzene to phenol in acetonitrile using H2O2 as an oxidant. The activated carbon samples showed efficient and stable catalytic activity, achieving a maximum phenol yield of 14.4% under optimal conditions (Jia-quan Xu et al., 2012).

Crystal Structure and Polymorphism

  • Crystal Structure Determination : The crystal structures of several benzene derivatives, including 4-(hydroxyl-phenyl)-acetonitrile, were determined from X-ray powder diffraction data. The study used grid search and Rietveld refinement to determine the structures, providing insights into the molecular arrangement and interactions of these compounds (K. Goubitz et al., 1999).

Photocatalysis and Solar Cells

  • Electrochemical Grafting of TiO2-based Photo-anodes : Hydroxyl-groups on the surfaces of mesoporous metal oxides, including TiO2, underwent reactions with 4-nitrobenzene radicals generated by electrochemical reduction. The grafted surfaces were chemically inert to strong acids and bases and showed potential in suppressing undesired back-electron-transfer processes in dye-sensitized solar cells (T. Lund et al., 2015).

Catalysis and Chemical Reactions

  • Catalytic Use of Selenium Electrophiles in Cyclizations : A catalytic addition-elimination reaction using selenium electrophiles was developed, converting a range of (E)-3-butenoic acids into corresponding butenolides in good yields. This method highlights the versatility of selenium electrophiles in facilitating organic transformations (D. Browne et al., 2007).

Safety and Hazards

The safety data sheet for “Benzeneacetonitrile, 4-(hydroxymethyl)-” advises against ingestion, skin contact, and inhalation. It recommends using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWFTSRLCNJFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451171
Record name Benzeneacetonitrile, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Hydroxymethyl)phenyl]acetonitrile

CAS RN

144825-18-3
Record name Benzeneacetonitrile, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.17 g (32 mol) of CDl are added to a solution of 4.7 g (29 mol) of 4-cyanomethyl-benzoic acid in 250 mL of tetrahydrofuran and stirred until no more gas is given off. This reaction mixture is added dropwise to a solution of 3.29 g (87 mol) of sodium borohydride in 200 mL of water in such a way that the temperature does not exceed 30° C. The mixture is stirred for two hours and the reaction mixture is adjusted to pH 3-4 with potassium hydrogen sulphate solution. Then it is extracted with EtOAc, the organic phase is dried over magnesium sulphate and the solvent is separated off using the rotary evaporator.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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